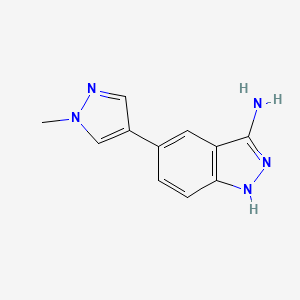

5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine

Description

Properties

IUPAC Name |

5-(1-methylpyrazol-4-yl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-16-6-8(5-13-16)7-2-3-10-9(4-7)11(12)15-14-10/h2-6H,1H3,(H3,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGNBYQRGJBMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=C2)NN=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721220 | |

| Record name | 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093965-09-3 | |

| Record name | 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, with the CAS number 1093965-09-3, is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews its biological activity based on recent studies, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.

The molecular formula of this compound is with a molecular weight of approximately 213.24 g/mol. Key properties include:

| Property | Value |

|---|---|

| CAS Number | 1093965-09-3 |

| Molecular Formula | C₁₁H₁₁N₅ |

| Molecular Weight | 213.24 g/mol |

| LogP | 1.4757 |

| Polar Surface Area | 73.25 Ų |

Antagonistic Properties

Recent studies have identified this compound as a potential antagonist of the TRPV1 receptor, which is implicated in pain sensation and inflammatory processes. A structure-activity relationship (SAR) study highlighted that modifications in the indazole and pyrazole moieties significantly influenced antagonistic potency against capsaicin-induced activation. Notably, derivatives of this compound exhibited Ki values ranging from 0.4 to 0.5 nM, indicating high potency in inhibiting TRPV1 activity .

Analgesic Effects

In vivo studies demonstrated that this compound effectively reduced capsaicin-induced hypothermia in mice, suggesting its analgesic properties without inducing hyperthermia. Furthermore, it showed anti-nociceptive effects in formalin-induced pain models, reinforcing its potential as a therapeutic agent for pain management .

Case Studies

A notable study investigated various derivatives of indazole compounds for their TRPV1 antagonism. Among these, the compound exhibited significant anti-nociceptive activity, providing a promising avenue for developing new analgesics targeting TRPV1 pathways .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substitutions on the indazole and pyrazole rings could enhance biological activity. For instance:

| Substitution Position | Modification | Effect on Activity |

|---|---|---|

| Indazole A-region | Trifluoromethyl group | Increased TRPV1 antagonism |

| Pyrazole C-region | Tert-butyl group | Enhanced potency |

This information is crucial for guiding future synthetic efforts aimed at optimizing the therapeutic profile of related compounds.

Comparison with Similar Compounds

Comparison with Similar Indazol-3-amine Derivatives

Key Observations:

- Substituent Diversity : The methylpyrazole group in the target compound offers distinct electronic and steric properties compared to pyridinyl (Compound B) or trifluoromethyl (41p) groups.

- Synthetic Flexibility : Suzuki coupling and nucleophilic substitution are common strategies for indazol-3-amine derivatization .

- Functionalization Potential: The amino group at position 3 allows for further modifications, such as amide coupling, to enhance target affinity .

Key Observations:

- Kinase Selectivity: Structural analogs like the isoquinoline derivative show that minor changes in the core scaffold (e.g., indazole vs. isoquinoline) can drastically alter kinase selectivity .

- Role of Substituents : The trifluoromethyl group in 41p and related compounds may improve metabolic stability, a critical factor in drug development .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine typically proceeds via:

- Construction of the indazole core through cyclization of suitable precursors.

- Functionalization of the indazole ring at the 3-position to introduce an amine group.

- Coupling of the 5-position of the indazole with a 1-methyl-1H-pyrazol-4-yl substituent via cross-coupling reactions such as Suzuki-Miyaura coupling.

- Final purification and characterization.

This approach leverages palladium-catalyzed cross-coupling methods, cyclocondensation reactions, and selective functional group transformations to achieve the target molecule with moderate to good yields.

Detailed Preparation Methods

Indazole Core Formation

Cadogan Cyclization Reaction:

The indazole nucleus is commonly synthesized by the Cadogan reaction, which involves reductive cyclization of nitrobenzaldehyde derivatives with substituted anilines under reflux in ethanol, followed by treatment with triethyl phosphite $$P(OEt)_3$$. This method efficiently generates 2-phenyl-2H-indazoles, which serve as precursors for further functionalization.Alternative Cyclocondensation:

Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in acidic methanol solutions at room temperature has been employed to create pyrazole and indazole derivatives. This method allows the introduction of substituted pyrazole rings and is useful for preparing intermediates bearing pyrazolyl groups.

Representative Synthetic Scheme (Based on Literature)

Research Findings and Yields

The palladium-catalyzed Suzuki-Miyaura coupling step is critical and typically yields the pyrazolyl-substituted indazole in moderate yields (~40-60%) under microwave irradiation at elevated temperatures (around 120 °C).

Hydrolysis and subsequent amide formation steps proceed with good efficiency, often yielding products in the range of 70-90%.

The Cadogan cyclization is a robust method to form the indazole core with moderate to high yields, depending on substituents.

The overall synthetic route benefits from the use of microwave-assisted reactions, which reduce reaction times and improve yields for cross-coupling steps.

Summary Table of Key Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Indazole core formation | 2-Nitrobenzaldehyde + aniline, reflux EtOH, P(OEt)3 | 60-85% | Cadogan reaction, moderate to high yield |

| Ester hydrolysis | NaOH aqueous solution | 75-90% | Mild basic conditions |

| Acyl chloride formation | SOCl2 or oxalyl chloride | 80-95% | Efficient conversion |

| Amide formation | Acyl chloride + amine, RT | 70-90% | Good yield |

| Suzuki-Miyaura coupling | Pd(dppf)Cl2, Cs2CO3, dioxane, 120 °C, microwave | 40-60% | Key step for pyrazolyl introduction |

| O-Methylation (if required) | Methyl iodide, RT | 60-80% | Methylation of pyrazole nitrogen |

Additional Notes

The synthetic methods described are adaptable to various substituted indazole and pyrazole derivatives, allowing exploration of structure-activity relationships for biological evaluation.

Microwave-assisted palladium-catalyzed cross-coupling is a preferred method to improve reaction efficiency and reduce time.

Purification is typically achieved by silica gel column chromatography using mixtures of dichloromethane and methanol.

Characterization of intermediates and final products is confirmed by NMR (1H, 13C), mass spectrometry (ESI-MS), and melting point analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.